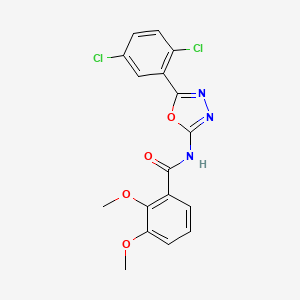

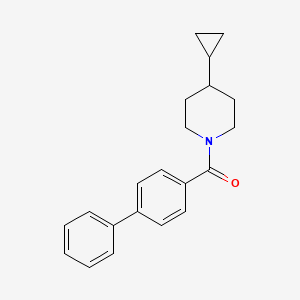

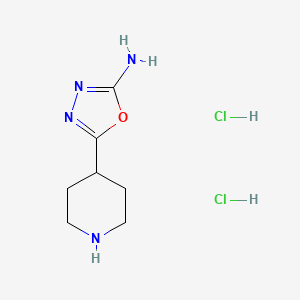

Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate” is a complex organic compound. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other bioactive compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate, is significant because this substructure plays a central role in successful drugs. For instance, Atorvastatin (a cholesterol-lowering medication) and Sunitinib (used in cancer treatment) contain similar structural motifs . Researchers investigate the compound’s pharmacological properties, potential targets, and optimization for drug design.

Anticancer Activity

Studies have explored the anticancer potential of related compounds. Researchers evaluate their antiproliferative effects against various cancer cell lines, including lung, breast, colon, prostate, and liver cancers. Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate could be a candidate for further investigation in this context .

Antimicrobial Properties

Similar pyrrole derivatives have demonstrated antimicrobial activity. Researchers assess their effectiveness against bacteria and fungi. Investigating the compound’s mechanism of action and potential targets is crucial for developing new antimicrobial agents .

Molecular Modeling and Docking Studies

Computational approaches, such as molecular docking, help predict the binding interactions between the compound and specific proteins. Researchers explore its affinity for relevant protein targets, shedding light on its potential therapeutic applications .

Organic Synthesis and Reaction Pathways

Understanding the synthetic pathways leading to Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate is essential. Researchers investigate reaction conditions, cyclization modes, and the preferred pathways. Operational simplicity and high yield are key features of the synthetic procedure .

作用機序

Target of Action

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the growth ofMycobacterium tuberculosis H37Ra . This suggests that Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate may interact with its targets in a way that inhibits their growth or function.

Biochemical Pathways

Given the potential anti-tubercular activity of similar compounds , it’s plausible that this compound may affect pathways related to the growth and proliferation of Mycobacterium tuberculosis H37Ra .

Result of Action

Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may have similar effects.

特性

IUPAC Name |

methyl 4-(3-oxo-4-pyridin-2-ylpiperazine-1-carbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-25-18(24)14-7-5-13(6-8-14)17(23)20-10-11-21(16(22)12-20)15-4-2-3-9-19-15/h2-9H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNYXIATDKUCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide](/img/structure/B2372061.png)

![N-{7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl}butanamide](/img/structure/B2372062.png)

![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2372067.png)

![2-[Cyclopropyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2372073.png)

![benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372079.png)

![1-[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2372081.png)